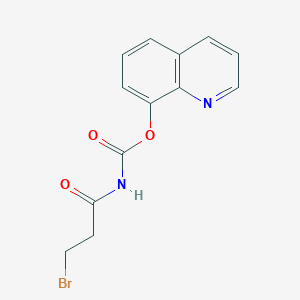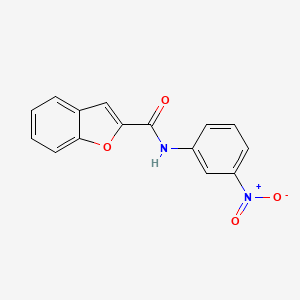![molecular formula C16H13NO6 B5560888 5-[(4-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5560888.png)
5-[(4-methoxybenzoyl)amino]isophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-methoxybenzoyl)amino]isophthalic acid is a compound of interest due to its structural features, including the isophthalic acid backbone and the 4-methoxybenzoyl group. These features suggest potential for various chemical reactions, physical properties, and applications in material science, catalysis, and possibly organic synthesis.
Synthesis Analysis
While specific synthesis routes for 5-[(4-methoxybenzoyl)amino]isophthalic acid are not detailed, similar compounds have been synthesized through multi-step processes involving methylation, bromination, ethylation, and oxidation reactions (Wang Yu, 2008). Such processes highlight the complexity and careful planning required to introduce specific functional groups at targeted positions on the aromatic ring.
Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy to determine the arrangement of atoms and the presence of specific functional groups. For instance, studies have confirmed the chemical structure of related compounds through NMR and MS, providing insights into their molecular geometry and electronic structure which are critical for understanding reactivity and properties (J. Quiroga et al., 2008).
Chemical Reactions and Properties
The reactivity of compounds like 5-[(4-methoxybenzoyl)amino]isophthalic acid can be influenced by the presence of amino and methoxy groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution, condensation, and hydrogen bonding, which affect the compound's behavior in chemical syntheses and applications (K. Y. Yeong et al., 2018).
Physical Properties Analysis
The physical properties of compounds like 5-[(4-methoxybenzoyl)amino]isophthalic acid, including melting point, solubility, and crystalline structure, are key for their practical application. These properties are influenced by molecular structure and intermolecular forces, such as hydrogen bonding, which can be studied through crystallography and thermal analysis (Mei-An Zhu et al., 2011).
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy for Cancer Treatment
A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These derivatives exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal Activities
Yang et al. (2011) isolated new phthalide derivatives from Pestalotiopsis photiniae, which displayed significant antifungal activities against plant pathogens. This suggests potential agricultural applications in managing plant diseases (Yang et al., 2011).
Detection of Hazardous Materials
Das and Mandal (2018) designed fluorescent organic probes for highly selective and ultrafast sensing of 2,4,6-trinitrophenol (TNP) in water. The probes, differentiated by the number of amino groups, demonstrated the importance of amino groups for selective TNP detection, highlighting their application in environmental monitoring (Das & Mandal, 2018).
Proteasome Inhibition in Cancer Cells
Yan et al. (2015) synthesized compounds by condensing the carbonyl in 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one with amino groups in 5-aminoisophthalic acid, among others. These compounds inhibited the proliferation of human liver cancer HepG2 cells, indicating potential therapeutic applications in cancer treatment (Yan et al., 2015).
Eigenschaften
IUPAC Name |
5-[(4-methoxybenzoyl)amino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6/c1-23-13-4-2-9(3-5-13)14(18)17-12-7-10(15(19)20)6-11(8-12)16(21)22/h2-8H,1H3,(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTHOTKXNUHKEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(4-Methoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5560806.png)

phosphinic acid](/img/structure/B5560808.png)


![3-fluoro-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5560832.png)
![ethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5560847.png)
![2-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,3-dihydro-1,4-phthalazinedione](/img/structure/B5560855.png)

![4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B5560870.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-4-(1-phenyl-1H-imidazol-4-yl)benzamide dihydrochloride](/img/structure/B5560900.png)

![2-[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5560911.png)